

Vecabrutinib mechanism of action BTK ITK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Vecabrutinib

CAS No.: 1510829-06-7

Cat. No.: S546650

[Get Quote](#)

Molecular Mechanism and Quantitative Profiling

As a **noncovalent inhibitor**, **vecabrutinib** binds reversibly to BTK, which is distinct from first-generation covalent inhibitors like ibrutinib. This allows it to effectively inhibit both wild-type BTK and the C481S mutant form that confers resistance to covalent inhibitors [1] [2].

The table below summarizes **vecabrutinib**'s key quantitative pharmacological data:

Parameter	Target	Value	Experimental Context
Dissociation Constant (Kd)	BTK	0.3 nM	Biochemical assay [3]
Dissociation Constant (Kd)	ITK	2.2 nM	Biochemical assay [3]
Half-Maximal Inhibitory Concentration (IC50)	ITK	24 nM	Recombinant kinase assay [3]
IC50 for pBTK (Whole Blood)	BTK (phosphorylation)	50 nM	Human whole blood assay [3]

Parameter	Target	Value	Experimental Context
IC50 for pBTK	Wild-Type BTK	2.9 nM	Recombinant kinase assay [1]
IC50 for pBTK	C481S BTK	4.4 nM	Recombinant kinase assay [1]

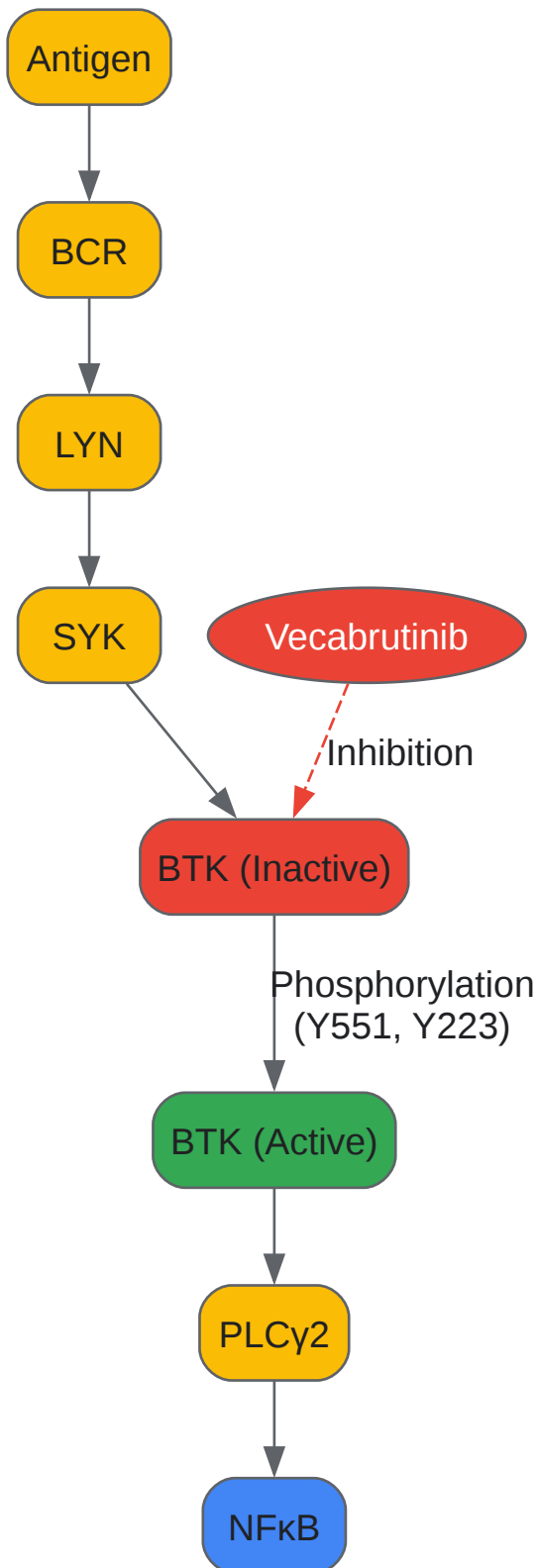
Key Experimental Evidence and Protocols

Preclinical studies provide evidence for **vecabrutinib**'s efficacy and unique mechanisms. Key experiments are summarized below with their methodologies and findings.

Experimental Model	Protocol Summary	Key Findings
Biochemical Kinase Assay	Measured inhibition of phosphorylated BTK (pBTK) in recombinant enzyme systems for WT and C481S BTK [1].	Retained potent activity against C481S mutant; similar IC50 for WT and C481S BTK [1].
Primary CLL Cell Viability	Cultured primary CLL patient cells with vecabrutinib; viability assessed in presence of HS5 stromal cells for protection [3].	Dose-dependent reduction of CLL cell viability despite stromal protection [3].
Murine Eμ-TCL1 Model	Adoptive transfer of TCL1 leukemia cells into syngeneic mice, followed by oral vecabrutinib treatment [1].	Reduced tumor burden, improved survival, favorable T-cell population shifts (reduced T-regs) [1].
Combination Therapy Study	Eμ-TCL1 model mice treated with vecabrutinib and venetoclax [1].	Augmented efficacy and survival versus either agent alone; favorable tumor microenvironment reprogramming [1].
T Cell Immunomodulation	Isolated T cells stimulated <i>in vitro</i> with vecabrutinib or ibrutinib; activation/proliferation measured [1].	Minimal adverse impact on T cell activation/proliferation, unlike ibrutinib [1].

BTK Signaling and Vecabrutinib's Role

Vecabrutinib inhibits BTK activation within the B Cell Receptor (BCR) signaling pathway. The following diagram illustrates this pathway and **vecabrutinib**'s point of inhibition.

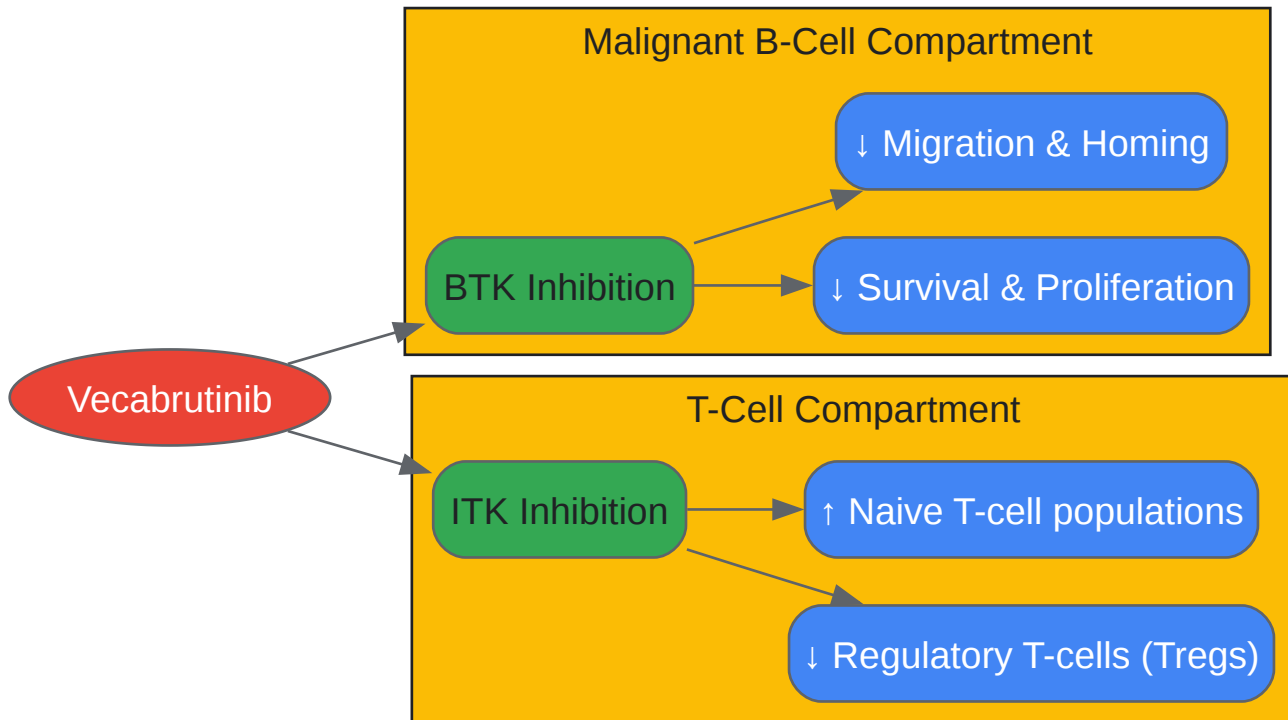


[Click to download full resolution via product page](#)

Vecabrutinib inhibits BTK activation in the BCR signaling pathway.

Dual BTK/ITK Inhibition and Microenvironment

Vecabrutinib's dual inhibition of BTK and ITK modulates the tumor microenvironment. ITK inhibition affects T-cell signaling, similar to effects seen with ibrutinib, but **vecabrutinib**'s noncovalent nature appears to spare certain T-cell functions [1] [4].



[Click to download full resolution via product page](#)

Dual BTK/ITK inhibition affects both malignant B-cells and the T-cell microenvironment.

Future Directions and Clinical Status

Vecabrutinib represents a strategy to overcome resistance to covalent BTK inhibitors. Its noncovalent binding and dual BTK/ITK profile offer a promising therapeutic approach, particularly for CLL patients with C481S mutations [1] [2].

According to DrugBank, **vecabrutinib** has been investigated in a clinical trial (NCT03037645) for B-cell cancers, but its status is listed as "terminated" [5]. Researchers should consult current trial registries for the

latest development status.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Evaluation of vecabrutinib as a model for noncovalent BTK / ITK ... [pubmed.ncbi.nlm.nih.gov]
2. Evaluation of vecabrutinib as a model for non-covalent BTK ... [sciencedirect.com]
3. Vecabrutinib (SNS-062) | BTK/ITK Inhibitor [medchemexpress.com]
4. Frontiers | Multifaceted Immunomodulatory Effects of the BTK ... [frontiersin.org]
5. : Uses, Interactions, Vecabrutinib Mechanism of Action [go.drugbank.com]

To cite this document: Smolecule. [Vecabrutinib mechanism of action BTK ITK inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b546650#vecabrutinib-mechanism-of-action-btk-itk-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com